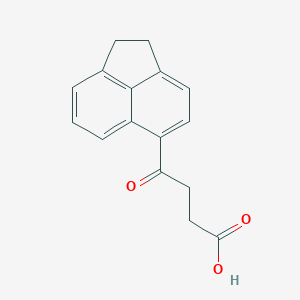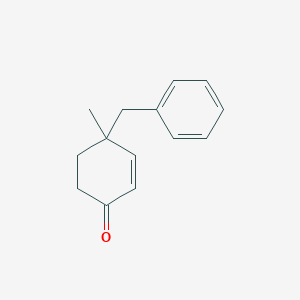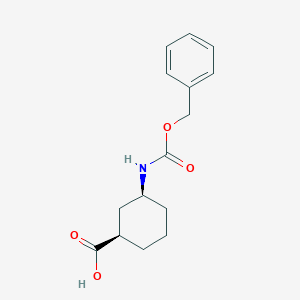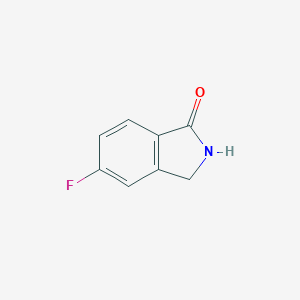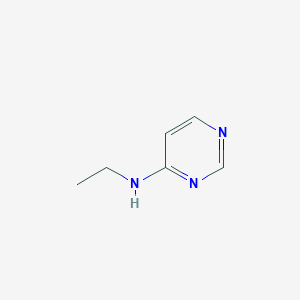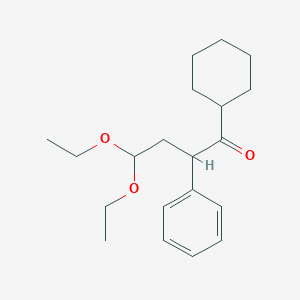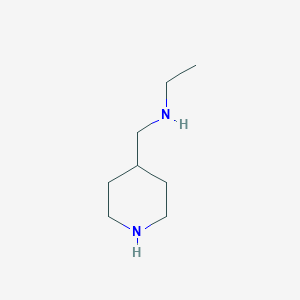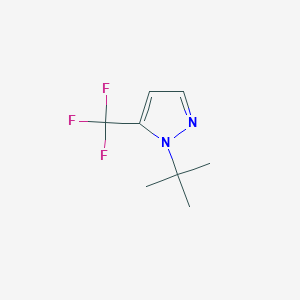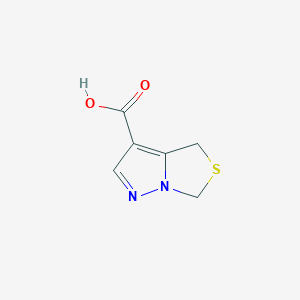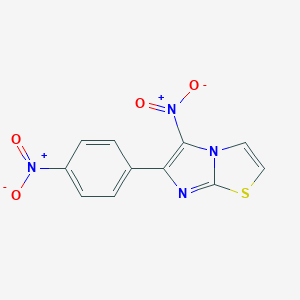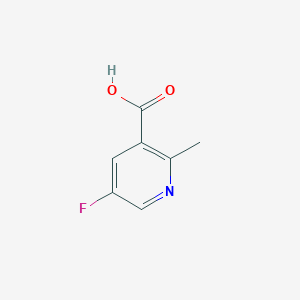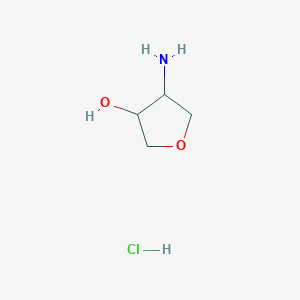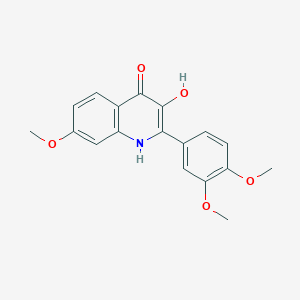
2-(3,4-二甲氧基苯基)-3-羟基-7-甲氧基喹啉-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with methoxy and hydroxy groups, which contribute to its distinctive chemical properties and reactivity.
科学研究应用
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions:
Hydroxylation: The hydroxy group at the 3-position of the quinoline ring can be introduced via selective hydroxylation using reagents like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.
作用机制
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The methoxy and hydroxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. For instance, the hydroxy group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the methoxy groups can enhance lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
2-(3,4-Dimethoxyphenyl)quinolin-4(1H)-one: Lacks the hydroxy group, which may reduce its biological activity.
3-Hydroxy-7-methoxyquinolin-4(1H)-one: Lacks the dimethoxyphenyl group, which may alter its chemical properties and reactivity.
2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(1H)-one: Similar structure but without the methoxy group at the 7-position, potentially affecting its interaction with molecular targets.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one is unique due to the combination of methoxy and hydroxy substituents on the quinoline core, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-22-11-5-6-12-13(9-11)19-16(18(21)17(12)20)10-4-7-14(23-2)15(8-10)24-3/h4-9,21H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADIWVLFWSHYJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(N2)C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175747 |
Source


|
| Record name | 4(1H)-Quinolinone, 2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-75-8 |
Source


|
| Record name | 4(1H)-Quinolinone, 2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Quinolinone, 2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
